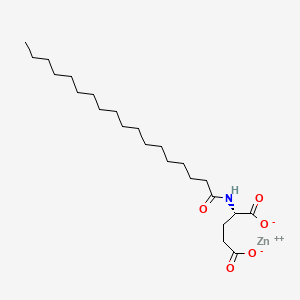
Tris(6-methylheptane-2,4-dionato-O,O')cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt: is a coordination compound where cobalt is complexed with three molecules of 6-methylheptane-2,4-dione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt typically involves the reaction of cobalt(II) salts with 6-methylheptane-2,4-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:
Co(II) salt+3(6-Methylheptane-2,4-dione)+Base→tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt+By-products
Industrial Production Methods: In industrial settings, the production of tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the 6-methylheptane-2,4-dione ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt is used as a catalyst in various organic reactions, including polymerization and oxidation reactions
Biology and Medicine: In biological research, this compound is used to study the role of cobalt in biological systems. It is also investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: In the industrial sector, tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt is used in the production of high-performance materials, including coatings and adhesives. Its ability to catalyze polymerization reactions is particularly valuable in the manufacture of plastics and resins.
Mécanisme D'action
The mechanism of action of tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt involves the coordination of the cobalt center with the 6-methylheptane-2,4-dione ligands. This coordination stabilizes the cobalt ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
- Tris-(6-Methylheptane-2,4-dionato-O,O’)aluminium
- Tris-(6-Methylheptane-2,4-dionato-O,O’)iron
- Tris-(6-Methylheptane-2,4-dionato-O,O’)nickel
Uniqueness: Tris-(6-Methylheptane-2,4-dionato-O,O’)cobalt is unique due to the specific properties imparted by the cobalt center. Compared to its aluminium, iron, and nickel counterparts, the cobalt complex exhibits different reactivity and stability, making it suitable for specific catalytic and industrial applications.
Propriétés
Numéro CAS |
94233-18-8 |
|---|---|
Formule moléculaire |
C24H42CoO6 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
cobalt;(Z)-2-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/3C8H14O2.Co/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,9H,4H2,1-3H3;/b3*7-5-; |
Clé InChI |
AHENGOUFGWFBIB-HIDANINISA-N |
SMILES isomérique |
CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.[Co] |
SMILES canonique |
CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















